molecular formula C10H9ClN2 B13114712 (8-Chloroquinolin-4-yl)methanamine

(8-Chloroquinolin-4-yl)methanamine

Cat. No.: B13114712
M. Wt: 192.64 g/mol
InChI Key: ORWSXUZULOMZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Chloroquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloroquinolin-4-yl)methanamine typically involves the reaction of 8-chloroquinoline with a suitable amine. One common method is the nucleophilic substitution reaction where 8-chloroquinoline is treated with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(8-Chloroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

(8-Chloroquinolin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (8-Chloroquinolin-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound is believed to interfere with the DNA synthesis and repair mechanisms in cells, leading to its antibacterial and anticancer effects. It may also inhibit certain enzymes involved in the metabolic pathways of pathogens, contributing to its antimalarial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Chloroquinolin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its chloro group at the 8-position and the methanamine group at the 4-position make it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(8-chloroquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2

InChI Key

ORWSXUZULOMZSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.